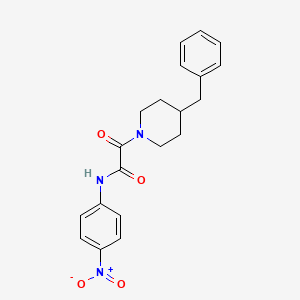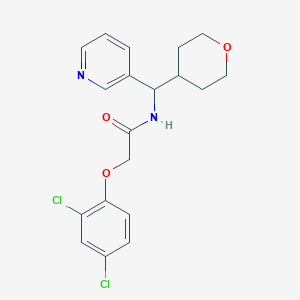
2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Vue d'ensemble
Description
2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BZP-NP and has been found to exhibit interesting properties that make it a promising candidate for use in various medical applications.
Applications De Recherche Scientifique
Receptor Binding Studies
The compound has been extensively studied for its binding properties to σ1 and σ2 receptors. Studies have indicated that compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, particularly N-(1-benzylpiperidin-4-yl)arylacetamides, display a higher affinity for σ1 receptors compared to σ2 receptors. Alterations in the structure, like replacing the phenyl ring or adding substituents, showed varying effects on the affinity to these receptors. Such compounds are considered for their potential as radiotracers in positron emission tomography (PET) or single photon emission computerized tomography (SPECT) imaging due to their high selectivity and affinity for σ1 receptors (Huang et al., 2001) (Huang et al., 1998).
Molecular Modeling and Synthesis
The compound and its analogues have been a subject of molecular modeling and synthesis studies, aiming at understanding their structure-activity relationships and improving their pharmacological profiles. These studies involve the synthesis of various analogues and assessment of their biological activities, which can provide insight into their potential therapeutic applications. The modifications in the molecular structure and their effects on biological activity are critical for developing more potent and selective agents (Sridhar et al., 2017).
Oxidative Reactions and Synthesis
Compounds structurally related to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide have been used in oxidative reactions. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its analogues have shown utility in a range of oxidation reactions, from oxidizing alcohols to carbonyl derivatives to cleaving benzyl ethers. These compounds are valuable due to their metal-free, non-toxic, and environmentally friendly nature, marking their significance in green chemistry (Mercadante et al., 2013).
PET Imaging Ligands
Certain benzylpiperidin-yl derivatives, closely related to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, have been synthesized and evaluated as potential ligands for PET imaging of σ receptors. These compounds, due to their high affinity and selectivity for σ receptors, offer promising avenues in neuroimaging, particularly in studying and diagnosing neurological disorders (Shiue et al., 1997).
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(21-17-6-8-18(9-7-17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLOQRGLXSTNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2420722.png)
![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420724.png)
![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)
![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)


![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)

